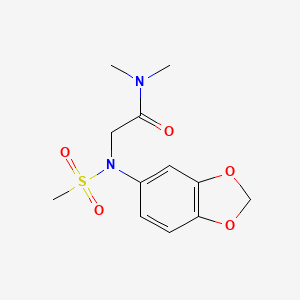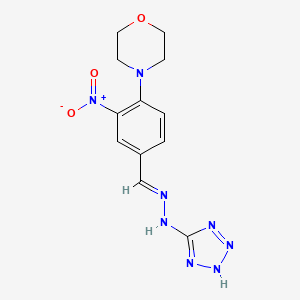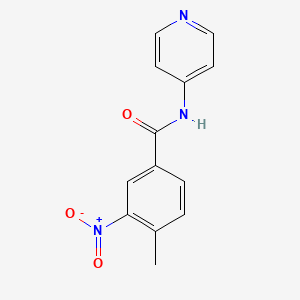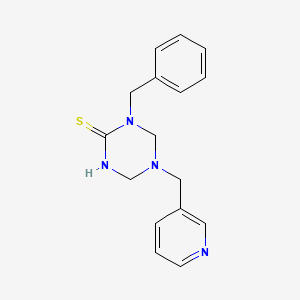![molecular formula C17H19NO5S B5746366 methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate, commonly known as MMB, is a synthetic compound that has been extensively studied for its potential medicinal properties. It belongs to the class of sulfonylureas, which are widely used in the treatment of type 2 diabetes. MMB has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of MMB is not fully understood. However, it has been suggested that MMB exerts its biological effects by inhibiting the activity of the enzyme sulfonylurea receptor 1 (SUR1), which is involved in the regulation of insulin secretion. MMB has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
MMB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MMB has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells. In addition, MMB has been found to have anti-viral effects by inhibiting the replication of viruses such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MMB in lab experiments include its high potency and selectivity, as well as its ability to inhibit the activity of multiple enzymes. However, the limitations of using MMB in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for MMB research. One area of research is the development of MMB analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of MMB in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, further studies are needed to determine the safety and efficacy of MMB in humans and to investigate its potential use as a therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
The synthesis of MMB involves the reaction of 3-amino-2-methylbenzoic acid with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with methanol in the presence of an acid catalyst. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
MMB has been extensively studied for its potential medicinal properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral effects. MMB has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, MMB has been found to have neuroprotective effects and can protect against oxidative stress-induced cell death.
Propiedades
IUPAC Name |
methyl 3-[(4-methoxy-3-methylphenyl)sulfonylamino]-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-10-13(8-9-16(11)22-3)24(20,21)18-15-7-5-6-14(12(15)2)17(19)23-4/h5-10,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNFNHSSDWQPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)
![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)
![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)






![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)


